Pemetrexed
Pemetrexed
Pemetrexed is a novel antifolate and antimetabolite for TS, DHFR and GARFT with Ki of 1.3 nM, 7.2 nM and 65 nM, respectively.IC50 Value: 1.3nM(Ki for TS); 7.2nM(DHFR); 65nM(GARFT)Target: Antifolatein vitro: The Ki values of the pentaglutamate of LY231514 are 1.3, 7.2, and 65 nM for inhibition against TS, DHFR, and GARFT, respectively. In contrast, although a similar high level of inhibitory potency was observed for the parent monoglutamate against DHFR (7.0 nM), the inhibition constants (Ki) for the parent monoglutamate are significantly weaker for TS (109 nM) and GARFT(9,300 nM).The parent monoglutamate LY231514 inhibited rhTS with a Ki of 109 nM when the monoglutamated form of the substrate (6R-MTHF) (6[R]-5,l0-meth ylenetetrahydrofolate) was used. This is in good agreement with the Ki value generated earlier for rmTS (Ki= 340 nM)[1].in vivo: pemetrexed effectively reduces kidney uptake of radiofolates not only in xenografted mice but also ina syngeneic tumor mouse model[2],Clinical trail: Phase 2 study of pemetrexed and itraconazole as second-line therapy for metastatic nonsquamous non-small-cell lung cancer is reported[3]
Brand Name:
Vulcanchem
CAS No.:
137281-23-3
VCID:
VC0002716
InChI:
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
SMILES:
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula:
C₂₀H₂₁N₅O₆
Molecular Weight:
427.4 g/mol
Pemetrexed
CAS No.: 137281-23-3
Inhibitors
VCID: VC0002716
Molecular Formula: C₂₀H₂₁N₅O₆
Molecular Weight: 427.4 g/mol
CAS No. | 137281-23-3 |
---|---|
Product Name | Pemetrexed |
Molecular Formula | C₂₀H₂₁N₅O₆ |
Molecular Weight | 427.4 g/mol |
IUPAC Name | (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 |
Standard InChIKey | WBXPDJSOTKVWSJ-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance | Powder |
Description | Pemetrexed is a novel antifolate and antimetabolite for TS, DHFR and GARFT with Ki of 1.3 nM, 7.2 nM and 65 nM, respectively.IC50 Value: 1.3nM(Ki for TS); 7.2nM(DHFR); 65nM(GARFT)Target: Antifolatein vitro: The Ki values of the pentaglutamate of LY231514 are 1.3, 7.2, and 65 nM for inhibition against TS, DHFR, and GARFT, respectively. In contrast, although a similar high level of inhibitory potency was observed for the parent monoglutamate against DHFR (7.0 nM), the inhibition constants (Ki) for the parent monoglutamate are significantly weaker for TS (109 nM) and GARFT(9,300 nM).The parent monoglutamate LY231514 inhibited rhTS with a Ki of 109 nM when the monoglutamated form of the substrate (6R-MTHF) (6[R]-5,l0-meth ylenetetrahydrofolate) was used. This is in good agreement with the Ki value generated earlier for rmTS (Ki= 340 nM)[1].in vivo: pemetrexed effectively reduces kidney uptake of radiofolates not only in xenografted mice but also ina syngeneic tumor mouse model[2],Clinical trail: Phase 2 study of pemetrexed and itraconazole as second-line therapy for metastatic nonsquamous non-small-cell lung cancer is reported[3] |
Reference | [1]. Shih C, Chen VJ, Gossett LS, LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Res. 1997 Mar 15;57(6):1116-23. [2]. Müller C, Reddy JA, Leamon CP, Effects of the antifolates pemetrexed and CB3717 on the tissue distribution of (99m)Tc-EC20 in xenografted and syngeneic tumor-bearing mice. Mol Pharm. 2010 Apr 5;7(2):597-604. [3]. Rudin CM, Brahmer JR, Juergens RA, Phase 2 study of pemetrexed and itraconazole as second-line therapy for metastatic nonsquamous non-small-cell lung cancer.J Thorac Oncol. 2013 May;8(5):619-23. |
PubChem Compound | 446556 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume